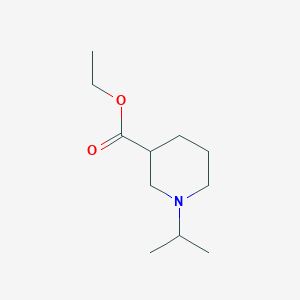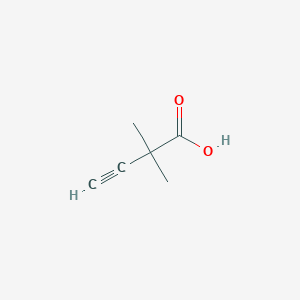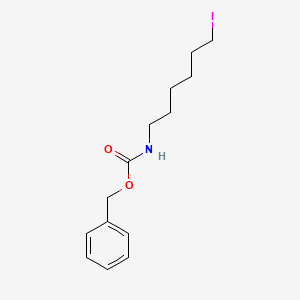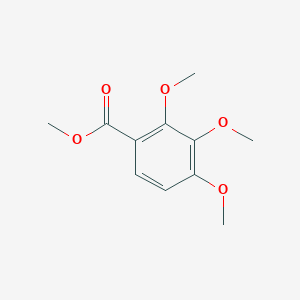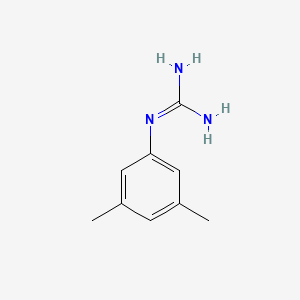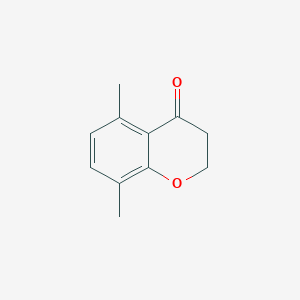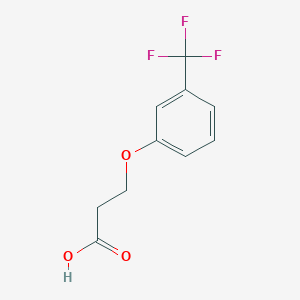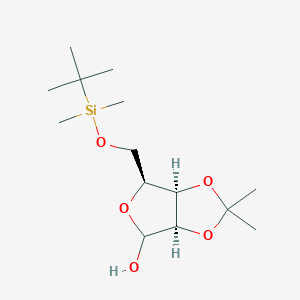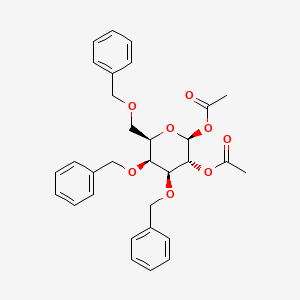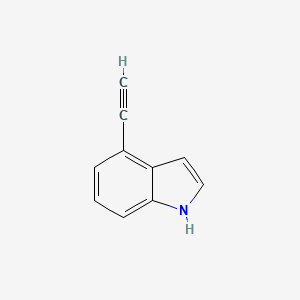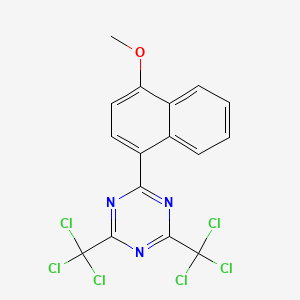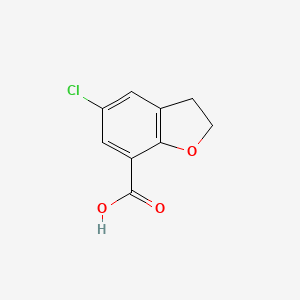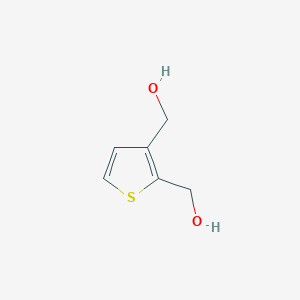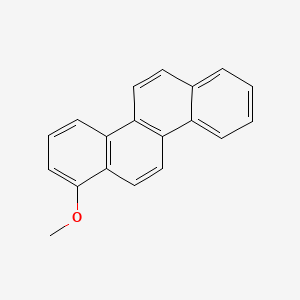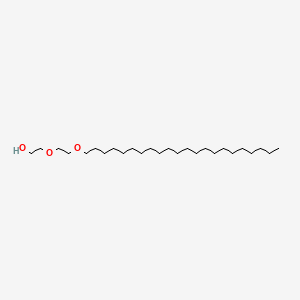
Beheneth-2
概要
説明
Beheneth-2: is a polyethylene glycol ether of behenyl alcohol. It is commonly used in the cosmetics industry as an emulsifying agent. Emulsifiers are crucial in cosmetics as they help mix oil and water, creating stable emulsions that enhance the texture and efficacy of products .
科学的研究の応用
Chemistry: Beheneth-2 is used as a surfactant and emulsifier in various chemical formulations. Its ability to stabilize emulsions makes it valuable in the preparation of complex chemical mixtures .
Biology: In biological research, this compound is used in the formulation of buffers and reagents that require stable emulsions. Its non-toxic nature makes it suitable for use in biological assays .
Medicine: this compound is used in the formulation of topical medications and creams. Its emulsifying properties help in the even distribution of active ingredients, enhancing the efficacy of the medication .
Industry: In the industrial sector, this compound is used in the production of various personal care products, including shampoos, conditioners, lotions, and creams. Its ability to create stable emulsions improves the texture and performance of these products .
作用機序
Target of Action
Beheneth-2 is primarily used as a surfactant and emulsifying agent in cosmetic products . Its primary targets are the oil and water components of these products, which are naturally immiscible. This compound allows these components to form a stable emulsion, enabling both aqueous and oily care and active ingredients to be used in the same product .
Mode of Action
This compound functions by reducing the interfacial tension between two incompatible substances like fat and water . This is achieved because its molecules consist of a lipophilic (fat-loving) and a hydrophilic (water-loving) part . This dual nature allows this compound to surround oil droplets with its lipophilic part, while its hydrophilic part remains in contact with the water phase, thus stabilizing the emulsion .
Biochemical Pathways
It’s known that this compound, being a peg (polyethylene glycol-) ether of behenyl alcohol, is involved in the formation of finely dispersed mixtures of oil and water (emulsions) . This process is crucial in cosmetics, as it allows for the combination of various ingredients with different solubilities.
Result of Action
The primary result of this compound’s action is the formation of stable emulsions of oil and water in cosmetic products . This allows for the creation of products that combine both aqueous and oily ingredients, enhancing the product’s overall effectiveness. Additionally, this compound contributes to improving the moisture balance of the skin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has a broad pH range stability, making it suitable for use in a variety of cosmetic formulations . It’s also compatible with nonionic, anionic, Zwitterionic, and some cationic surfactants . Furthermore, this compound is cold-processable and has high surfactant synergy , indicating that it can function effectively in diverse manufacturing and application environments.
生化学分析
Biochemical Properties
Beheneth-2 plays a significant role in biochemical reactions, primarily as a surfactant and emulsifier. It interacts with various enzymes, proteins, and other biomolecules to stabilize emulsions and reduce surface tension. The hydrophilic and lipophilic parts of this compound allow it to interact with both aqueous and oily phases, facilitating the formation of stable mixtures . This interaction is crucial in cosmetic formulations, where it helps to evenly distribute active ingredients and improve the overall texture and stability of the product.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of membrane-bound receptors and enzymes, leading to changes in intracellular signaling cascades . This can result in altered gene expression and metabolic activity, ultimately impacting cell proliferation, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. This compound can bind to specific proteins and enzymes, either inhibiting or activating their function. This binding can lead to changes in gene expression and enzyme activity, affecting various cellular processes . Additionally, this compound can alter the fluidity and permeability of cell membranes, influencing the transport of ions and other molecules across the membrane.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its efficacy and safety . Long-term exposure to this compound can also result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cell damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It can affect the activity of enzymes involved in lipid metabolism, leading to changes in the synthesis and degradation of lipids . Additionally, this compound can modulate the activity of enzymes involved in carbohydrate and protein metabolism, impacting overall cellular energy balance and nutrient utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its activity and function . This compound can be transported across cell membranes via active or passive mechanisms, depending on its concentration and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interaction with biomolecules and its overall efficacy in biochemical reactions. For example, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in the synthesis and modification of lipids and proteins.
準備方法
Synthetic Routes and Reaction Conditions: Beheneth-2 is synthesized through the ethoxylation of behenyl alcohol. This process involves the reaction of behenyl alcohol with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out at elevated temperatures and pressures to ensure complete ethoxylation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of behenyl alcohol and ethylene oxide into a reactor, where the reaction takes place. The product is then purified and tested for quality before being used in cosmetic formulations .
化学反応の分析
Types of Reactions: Beheneth-2 primarily undergoes reactions typical of ethoxylated compounds. These include:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound back to behenyl alcohol or other reduced forms.
Substitution: this compound can undergo substitution reactions where the ethoxylated chain is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Behenyl alcohol and other reduced forms.
Substitution: Substituted ethoxylated compounds.
類似化合物との比較
- Beheneth-5
- Beheneth-10
- Beheneth-25
Comparison: Beheneth-2 is unique due to its specific ethoxylation degree, which provides a balance between hydrophilic and lipophilic properties. Compared to Beheneth-5, Beheneth-10, and Beheneth-25, this compound has a shorter ethoxylated chain, making it less hydrophilic but more lipophilic. This makes it suitable for formulations requiring a higher oil content .
特性
IUPAC Name |
2-(2-docosoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-28-25-26-29-24-22-27/h27H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTIFWMWLCYDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179605 | |
| Record name | Beheneth-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24897-44-7 | |
| Record name | Beheneth-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024897447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beheneth-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEHENETH-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891IAM9Z9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


